Glyphosine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyphosine can be synthesized through several methods:

Phosphorus Trichloride Method: This involves the reaction of glycine with formaldehyde and phosphorus trichloride at 110°C.

Phosphorous Acid Method: Glycine reacts with formaldehyde and phosphorous acid in an acidic medium to form this compound.

Chloromethylphosphonic Acid Method: Glycine undergoes methylphosphonation with chloromethylphosphonic acid.

Industrial Production Methods: The industrial production of this compound typically follows the phosphorus trichloride method due to its efficiency and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.

Reduction: Reduction reactions are also not commonly associated with this compound.

Substitution: this compound can participate in substitution reactions, particularly involving its phosphonomethyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Rarely used with this compound.

Reducing Agents: Not typically used.

Substitution Reagents: Various phosphonomethylating agents can be used under controlled conditions.

Major Products: The primary product of this compound reactions is often the compound itself, as it is designed to be stable and effective in its role as a plant growth regulator .

Scientific Research Applications

Glyphosine has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent and in the study of phosphonate chemistry.

Biology: Investigated for its effects on plant physiology and growth regulation.

Medicine: Limited applications, primarily in research on phosphonate compounds.

Industry: Widely used in agriculture to enhance crop yield and quality.

Mechanism of Action

Glyphosine works by inhibiting certain enzymes in plants, particularly those involved in the conversion of sucrose. This leads to an accumulation of sucrose in the plant, enhancing its growth and maturation. The compound stimulates the production of ethylene, which promotes ripening and increases sugar content in crops .

Comparison with Similar Compounds

Glyphosate: Another phosphonate compound used as a herbicide.

Aminomethylphosphonic Acid: A breakdown product of glyphosate with similar properties.

Nitrilotriacetic Acid: A chelating agent with structural similarities.

Uniqueness: Glyphosine is unique in its dual role as a growth regulator and a potential corrosion inhibitor. Its specific action on sucrose conversion enzymes sets it apart from other phosphonate compounds .

Biological Activity

Glyphosine, a compound related to glyphosate, has garnered attention due to its potential biological activities and implications for health and environmental safety. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound, like glyphosate, is believed to exert its effects primarily through the inhibition of the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms. This pathway is absent in animals, which raises concerns about the indirect effects of this compound on human health through environmental exposure and food chain accumulation.

- Inhibition of Enzymes : this compound inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to reduced synthesis of essential amino acids such as tyrosine, phenylalanine, and tryptophan .

- Impact on Cellular Functions : Research indicates that exposure to this compound can alter cellular functions by affecting gene expression related to neuronal development and apoptosis. For instance, increased mRNA expression levels of calcium-calmodulin-dependent protein kinases (CAMK2A and CAMK2B) were noted, which are involved in neuronal survival and death responses .

Neurotoxicity

Studies have demonstrated that this compound can affect neuronal cells and their development:

- Cell Viability : this compound exposure has been linked to oxidative stress in neuronal cell lines, leading to cell death at certain concentrations. For example, an in vitro study indicated significant cytotoxic effects at concentrations as low as 0.36 µg/mL .

- Neuronal Development : this compound has been shown to disrupt the expression of genes critical for neuronal growth and maturation, potentially leading to morphological defects .

Endocrine Disruption

Evidence suggests that this compound may act as an endocrine disruptor:

- Hormonal Effects : A significant decrease in testosterone levels was observed following exposure to this compound at low concentrations (0.36 µg/mL), indicating potential impacts on reproductive health .

- Sperm Motility : In studies using human spermatozoa, this compound exposure resulted in reduced motility, which could have implications for male fertility .

Summary of Biological Effects of this compound

Properties

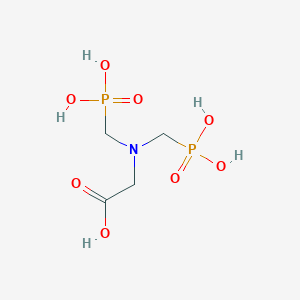

IUPAC Name |

2-[bis(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHDYFKENBXUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044557 | |

| Record name | Glyphosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-99-8 | |

| Record name | Polaris | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyphosine [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-bis(phosphonomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyphosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyphosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Yes, glyphosine can impact phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway responsible for phenolic compound synthesis. Studies on soybean seedlings show that this compound application can increase extractable PAL activity, leading to elevated levels of hydroxyphenolic compounds and alterations in anthocyanin content. These effects differ from those observed with glyphosate, indicating distinct mechanisms of action. []

ANone: this compound has a molecular formula of C4H9NO8P2 and a molecular weight of 263.09 g/mol.

ANone: Yes, various spectroscopic techniques are employed for this compound characterization, including:* Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and bond vibrations in this compound, providing structural information. [, , ]* Terahertz time-domain spectroscopy (THz-TDS): THz-TDS offers a unique fingerprint spectrum for this compound, allowing for its identification and differentiation from other plant growth regulators. [, ]* Nuclear magnetic resonance (NMR): NMR provides detailed structural information about this compound, including the arrangement of atoms and their connectivity.

ANone: Research shows that this compound can be successfully intercalated into layered double hydroxides (LDHs). When incorporated into low-density polyethylene (LDPE) films, these MgAl-GLYP-LDHs enhance infrared absorption, particularly in the 9–11 μm range, making them potentially useful for agricultural plastic films. []

ANone: While this compound itself is not known for its catalytic activity, recent research explores its potential as an ancillary and anchoring ligand in water oxidation catalysts. Studies focus on molecular and heterogenized Cp*Ir complexes incorporating glyphosate and this compound, investigating their activity and efficiency in catalyzing water oxidation reactions. [, ]

ANone: Yes, computational chemistry plays a role in understanding this compound's properties. Density Functional Theory (DFT) calculations have been used to optimize the geometry of this compound, analyze its electronic structure, and calculate its vibrational frequencies. These calculations help interpret experimental spectroscopic data and provide insights into the molecule's behavior. []

ANone: Molecular docking simulations have been employed to investigate how this compound interacts with the binding groove of MHC class II molecules, specifically I-Ag7. This research aims to understand how this compound might influence antigen presentation and modulate T cell responses, potentially offering insights into its therapeutic applications in autoimmune diseases like type 1 diabetes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.